Tetrakis(2-butoxyethyl) orthosilicate Tetrakis(2-butoxyethyl) orthosilicate
Brand Name: Vulcanchem
CAS No.: 18765-38-3
VCID: VC21069271
InChI: InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3
SMILES: CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC
Molecular Formula: C24H52O8Si
Molecular Weight: 496.7 g/mol

Tetrakis(2-butoxyethyl) orthosilicate

CAS No.: 18765-38-3

Cat. No.: VC21069271

Molecular Formula: C24H52O8Si

Molecular Weight: 496.7 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(2-butoxyethyl) orthosilicate - 18765-38-3

Specification

CAS No. 18765-38-3
Molecular Formula C24H52O8Si
Molecular Weight 496.7 g/mol
IUPAC Name tetrakis(2-butoxyethyl) silicate
Standard InChI InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3
Standard InChI Key KWBZWRZCDGHBIQ-UHFFFAOYSA-N
SMILES CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC
Canonical SMILES CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC

Introduction

Chemical Identity and Structure

Tetrakis(2-butoxyethyl) orthosilicate, identified by CAS number 18765-38-3, is a silicon alkoxide characterized by four butoxyethyl groups attached to a central silicon atom. The compound features a molecular formula of C₂₄H₅₂O₈Si and a molecular weight of 496.75 g/mol . Its structure involves a tetrahedral arrangement with the silicon atom at the center bonded to four oxygen atoms, each oxygen further connected to a 2-butoxyethyl group (-CH₂CH₂OC₄H₉).

The unique structural configuration of tetrakis(2-butoxyethyl) orthosilicate contributes significantly to its chemical properties and reactivity. The compound's extended carbon chains and ether linkages create a distinctive molecular architecture that influences its interaction with various substrates and reactants. These structural features can be represented by several chemical identifiers:

Table 1: Chemical Identifiers of Tetrakis(2-butoxyethyl) Orthosilicate

IdentifierValueSource
IUPAC Nametetrakis(2-butoxyethyl) silicate
CAS Number18765-38-3
EC Number242-560-0
InChI KeyKWBZWRZCDGHBIQ-UHFFFAOYSA-N
SMILESCCCCOCCOSi(OCCOCCCC)OCCOCCCC

Physical and Chemical Properties

Tetrakis(2-butoxyethyl) orthosilicate exists as a colorless, transparent liquid at room temperature with no discernible odor . Its physical and chemical properties make it particularly valuable for various applications in research and industry. The compound's hydrophobic nature and reactivity profile stem from its unique molecular structure.

Table 2: Physical and Chemical Properties of Tetrakis(2-butoxyethyl) Orthosilicate

PropertyValueSource
Physical StateColorless liquid
Molecular Weight496.75 g/mol
Density0.97 g/ml
Boiling Point476.3°C at 760 mmHg; 205°C at 1.3 mmHg
Flash Point92°C
Refractive Index1.444
Vapor Pressure8.86E-09 mmHg at 25°C
SolubilityLimited in water; soluble in organic solvents
Recommended StorageInert atmosphere, 2-8°C

The compound's relatively high boiling point and low vapor pressure contribute to its stability under normal conditions, while its solubility characteristics influence its applicability in various reaction systems and formulations.

Chemical Reactivity and Mechanisms

Tetrakis(2-butoxyethyl) orthosilicate exhibits distinctive reactivity patterns that underlie its various applications. The compound's central silicon atom and surrounding oxygen bridges serve as active sites for numerous chemical transformations.

Hydrolysis Reaction

When exposed to moisture, tetrakis(2-butoxyethyl) orthosilicate undergoes hydrolysis to form silanol groups. This process can be represented by the following reaction:

Si(OCH₂CH₂OC₄H₉)₄ + H₂O → (HO)Si(OCH₂CH₂OC₄H₉)₃ + HOCH₂CH₂OC₄H₉

This initial hydrolysis can continue with further water molecules, potentially leading to complete hydrolysis and the formation of silicic acid derivatives.

Condensation Mechanisms

Following hydrolysis, the silanol groups can undergo condensation reactions to form siloxane linkages (Si-O-Si bonds):

2 (HO)Si(OCH₂CH₂OC₄H₉)₃ → (OCH₂CH₂OC₄H₉)₃Si-O-Si(OCH₂CH₂OC₄H₉)₃ + H₂O

These condensation reactions are fundamental to the compound's role in creating silicate networks in applications such as sol-gel processes and polymer crosslinking .

Cross-linking Activity

Tetrakis(2-butoxyethyl) orthosilicate primarily targets surfaces such as glass and silicon, as well as polymeric materials like polydimethylsiloxane. Through its cross-linking capabilities, the compound modifies surface properties, enhancing characteristics such as adhesion, durability, and chemical resistance.

Applications in Research and Industry

Tetrakis(2-butoxyethyl) orthosilicate demonstrates remarkable versatility across numerous applications, leveraging its unique chemical properties and reactivity profile.

Surface Modification and Coating Technologies

The compound serves as an effective agent for modifying surfaces of various materials including glass, ceramics, and metals. Its ability to form siloxane networks upon hydrolysis and condensation contributes to the development of protective coatings with enhanced properties .

Adhesive Formulations

Tetrakis(2-butoxyethyl) orthosilicate functions as an adhesion promoter, enhancing bonding strength between diverse materials. Its crosslinking capabilities facilitate the formation of robust interfacial connections, making it valuable in adhesive technologies .

Polymer Synthesis and Modification

The compound acts as a catalyst and precursor in polymer synthesis, particularly in the development of siloxane-based polymers and resins. It contributes to the Q unit in MQ silicon resin structures, where it undergoes hydrolysis and condensation reactions to form part of the siloxane backbone .

Sol-Gel Processing

In sol-gel applications, tetrakis(2-butoxyethyl) orthosilicate serves as a precursor for creating silica-based materials with tailored properties. Its controlled hydrolysis and condensation facilitate the formation of silica networks with specific characteristics, applicable in catalysis, sensors, and optical materials .

Research Applications

The compound has been utilized in various research contexts, including:

  • Development of nanostructured materials with controlled properties

  • Investigation of silica-based composites with enhanced functionality

  • Exploration of surface modification techniques for specialized applications

  • Studies of hydrolysis and condensation kinetics for silicon alkoxides

ParameterClassification/ValueSource
GHS Hazard ClassIrritant
GHS Signal WordWarning
Skin IrritationCategory 2 (Causes skin irritation) - 95.7% of notifications
Eye IrritationCategory 2 (Causes serious eye irritation) - 37.1% of notifications
Specific Target Organ Toxicity - Single ExposureCategory 3 (May cause respiratory irritation) - 37.1% of notifications
Specific Target Organ Toxicity - Repeated ExposureCategory 2 (May cause damage to organs through prolonged or repeated exposure) - 19.8% of notifications
Ecological Toxicity (72-hour EC50)>161 mg/l
No Observed Effect Concentration (NOEC)Approximately 110 mg/l

The compound is registered under the European REACH regulation with EC number 242-560-0 . Appropriate handling procedures include the use of personal protective equipment, adequate ventilation, and storage in an inert atmosphere at controlled temperatures (2-8°C) .

Research Findings and Comparative Analysis

Recent research on tetrakis(2-butoxyethyl) orthosilicate has focused on several key areas that illuminate its potential applications and behavior in various systems.

Role in Silicon Resin Formation

Studies have investigated the function of tetrakis(2-butoxyethyl) orthosilicate in the preparation of reactive MQ silicon resins. The compound serves as a precursor for Q units, which are silicon atoms bonded to four oxygen atoms in a tetrahedral configuration. During synthesis, it undergoes hydrolysis and condensation reactions, contributing to the formation of the siloxane backbone in the MQ resin structure.

Structure-Property Relationships

Research has examined how the structural features of tetrakis(2-butoxyethyl) orthosilicate influence its reactivity in synthesis processes. The four butoxyethyl groups attached to the central silicon atom create steric effects that can influence reaction kinetics. Additionally, the ether oxygen atoms in the butoxyethyl groups affect the polarity of the molecule, impacting its interactions with other reactants and solvents during synthesis operations.

Comparative Analysis with Related Compounds

Table 4: Comparison of Tetrakis(2-butoxyethyl) Orthosilicate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key CharacteristicsApplicationsSource
Tetrakis(2-butoxyethyl) orthosilicateC₂₄H₅₂O₈Si496.75Hydrophobic, moderate reactivity, contains ether linkagesAdhesives, coatings, silicon resin synthesis
Tetrakis(2-ethoxyethyl) orthosilicateC₁₆H₃₆O₈Si384.54Similar structure with shorter alkyl chains, higher hydrolysis rateSimilar applications with different kinetics
Tetraethyl orthosilicate (TEOS)C₈H₂₀O₄Si208.33Higher reactivity, well-studiedSol-gel processing, drug delivery systems
Tetramethyl orthosilicateC₄H₁₂O₄Si152.22Highest reactivity among common orthosilicatesSilica synthesis, thin films

Research has identified several alternatives to tetrakis(2-butoxyethyl) orthosilicate for the Q unit in silicon resin synthesis, including tetramethyl silicate, tetraethoxysilane, tetraisopropoxidesilane, and tetrabutoxysilane. Each of these compounds features different alkoxy groups attached to the silicon atom, leading to variations in reactivity, steric hindrance, and polarity that influence the resulting properties of the final materials.

Environmental Considerations

Environmental studies have assessed the aquatic toxicity of tetrakis(2-butoxyethyl) orthosilicate, determining a 72-hour EC50 value of >161 mg/l and a No Observed Effect Concentration (NOEC) of approximately 110 mg/l for effects on growth . These findings contribute to understanding the compound's environmental profile and potential impacts.

Future Research Directions

While specific research on tetrakis(2-butoxyethyl) orthosilicate appears somewhat limited compared to more commonly studied orthosilicates like tetraethyl orthosilicate, several promising research directions can be identified:

  • Investigation of its potential in controlled drug delivery systems, similar to applications developed for related orthosilicates

  • Development of specialized coatings with enhanced properties such as hydrophobicity, scratch resistance, or anti-fouling characteristics

  • Exploration of its role in creating nanostructured materials with tailored properties for specific applications

  • Detailed studies of its hydrolysis and condensation kinetics under various conditions to optimize its use in sol-gel processes

  • Assessment of its potential as a coupling agent in composite materials to enhance interfacial properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator